2-chloro-6,7-dihydroquinazolin-8(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-quinazolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXAEOQTOHCKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density, DFT methods can predict a wide range of properties, from molecular geometry to spectroscopic signatures and chemical reactivity. For 2-chloro-6,7-dihydroquinazolin-8(5H)-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust theoretical framework for its characterization. nih.gov
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the molecular energy at various geometries to find the minimum energy conformation. This process yields important data on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the energy landscape of the molecule, identifying other stable conformers and the energy barriers between them. While specific data for the title compound is not available, a hypothetical optimized geometry would provide the foundational data for all other computational analyses.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C=O Bond Length | 1.23 Å |
| N-C-N Bond Angle | 118° |
| C-N-C-C Dihedral Angle | 175° |
Note: The data in this table is illustrative and not based on experimental findings for this specific molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized over the quinazoline (B50416) ring system, while the LUMO may have significant contributions from the chloro and carbonyl groups. Analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and not based on experimental findings for this specific molecule.
DFT calculations can accurately predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data can help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. For this compound, characteristic frequencies for the C=O stretch, C-Cl stretch, and various C-H and N-H vibrations would be predicted.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity, chemical hardness, and global electrophilicity. semanticscholar.org Local reactivity can be described by Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. researchgate.net These indices are invaluable for predicting how this compound will interact with other chemical species.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. These simulations are particularly useful for understanding how the molecule behaves in a physiological environment.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Information regarding molecular docking studies specifically for this compound is not available in the reviewed scientific literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is critically dependent on the three-dimensional structure of both the ligand (in this case, this compound) and the biological target (e.g., a protein receptor or enzyme). Without experimental or theoretical studies that have performed these specific simulations, no data can be presented on its binding affinities, interaction modes, or potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
No QSAR models have been specifically developed or reported for this compound in the available literature. QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. These models are built on datasets of structurally similar compounds and their corresponding measured activities. As no such study incorporating this compound has been published, there are no established design principles or predictive models based on its specific structural features.
Reactivity and Mechanistic Studies of 2 Chloro 6,7 Dihydroquinazolin 8 5h One and Its Analogues
Electrophilic and Nucleophilic Reactions of the Quinazolinone Nucleus
The quinazolinone nucleus possesses a dual chemical nature. The heteroatoms, particularly the nitrogen atoms, can exhibit nucleophilic character. Conversely, the electron-withdrawing effects of the carbonyl group and the nitrogen atoms render the heterocyclic ring electron-deficient, making it susceptible to nucleophilic attack. This electrophilic character is a cornerstone of its reactivity.
Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for chloro-substituted quinazolines and their analogues. nih.gov Studies on 2,4-dichloroquinazoline (B46505) precursors demonstrate that they readily react with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov These reactions consistently show a regioselective preference for substitution at the 4-position of the quinazoline (B50416) ring, yielding 2-chloro-4-aminoquinazoline derivatives. nih.gov The greater reactivity at the C4 position is attributed to better stabilization of the Meisenheimer intermediate. Similarly, analogues like 4-chloro-8-methylquinolin-2(1H)-one undergo nucleophilic substitution of the 4-chloro group with reagents such as thiourea, thiols, and hydrazines. mdpi.com
The electrophilicity of related heterocyclic systems, such as 6,8-dinitro nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridines, further highlights this reactivity pattern. These highly electron-deficient compounds react with carbon-nucleophiles like indoles and 1,3-dicarbonyl compounds under mild, base-free conditions to form stable products of nucleophilic addition. researchgate.net Quantum chemical studies on analogues like 6,7-dichloro-5,8-quinolinedione derivatives confirm their high reactivity towards nucleophilic targets, with molecular electrostatic potential (MEP) maps identifying key electrophilic sites. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions on Quinazoline/Quinolinone Analogues
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazoline derivatives | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
Rearrangement Reactions and Tautomerism Studies
Tautomerism is a fundamental characteristic of the quinazolinone core structure. The 2-quinazolinone system can exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (2-hydroxyquinazoline). Spectroscopic and computational studies on the analogous quinolin-2(1H)-one system have shown that the keto tautomer is predominantly favored in both solution and the solid state, largely due to stabilization through the formation of hydrogen-bonded dimers. semanticscholar.org This equilibrium can be influenced by factors such as substituent effects and solvent polarity. semanticscholar.org A similar equilibrium, the thiolactam-thiolactim tautomerism, is observed in thione analogues like 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com
Rearrangement reactions have also been observed in quinazoline systems, often driven by tautomeric equilibria. For instance, a method for synthesizing 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines involves a sulfonyl group rearrangement that is directed by the intrinsic azide (B81097)–tetrazole tautomeric equilibrium of the system. researchgate.net In this transformation, an azide nucleophile first displaces a sulfonyl group at the C4 position. Subsequently, the azide-tetrazole equilibrium facilitates the displacement of the C2-chloro substituent by the sulfinate leaving group from the initial step. researchgate.net
Role of the Chloro-substituent in Chemical Transformations (e.g., Nucleophilic Substitution)
The chloro-substituent at the C2 position of the 2-chloro-6,7-dihydroquinazolin-8(5H)-one ring is a key functional handle, primarily acting as a leaving group in nucleophilic substitution reactions. Its reactivity is a focal point for the synthesis of diverse quinazolinone derivatives.
In systems containing chloro-substituents at both the C2 and C4 positions, such as 2,4-dichloroquinazoline, a distinct difference in reactivity is observed. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity allows for the sequential functionalization of the quinazoline scaffold. For example, reactions with various amines under moderate conditions lead to the selective formation of 2-chloro-4-aminoquinazoline derivatives. nih.govderpharmachemica.com Displacing the remaining chloro group at the C2 position to form 2,4-diaminoquinazolines typically requires more forcing conditions, such as higher temperatures (often above 100 °C), microwave irradiation, or specialized catalytic systems like the Buchwald-Hartwig amination. nih.gov This reduced reactivity at C2 is attributed to factors like lower electrophilicity compared to the C4 position, which is more activated by the ring nitrogen at N1.
Radical Reactions and Bond Scission Mechanisms (e.g., C-C bond cleavage)
While ionic reactions dominate the chemistry of quinazolinones, the potential for radical-mediated transformations exists. Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.com Initiation involves the formation of a radical species, typically through homolytic cleavage of a weak bond using heat or light. youtube.commasterorganicchemistry.com
For this compound, radical reactions could potentially be initiated at several sites. The C-H bonds in the dihydro portion of the ring could undergo hydrogen abstraction by a reactive radical. The stability of the resulting carbon-centered radical would follow the general trend of tertiary > secondary > primary, influencing the regioselectivity of such reactions. youtube.com
Furthermore, the electron-deficient nature of the quinazolinone ring makes it a potential substrate for radical functionalization via reactions analogous to the Minisci reaction. nih.gov This reaction involves the addition of a nucleophilic alkyl radical to an electron-poor heterocycle. nih.gov
Bond scission, or the cleavage of chemical bonds, is the fundamental process in many chemical reactions. In radical chemistry, this occurs via homolytic cleavage, where the two electrons in the bond are distributed equally between the two resulting fragments, each forming a radical. youtube.com The energy required for this process is known as the bond-dissociation enthalpy. khanacademy.org While specific studies on C-C bond cleavage in this compound are not prevalent, such mechanisms could be envisaged under high-energy conditions like pyrolysis or photolysis, leading to fragmentation of the ring system.
Table 2: Key Stages of a General Radical Reaction
| Stage | Description | Example |
|---|---|---|
| Initiation | A non-radical species is converted into radicals. | Cl2 + light → 2 Cl• |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. The number of radicals remains constant. | CH4 + Cl• → •CH3 + HCl |
| Termination | Two radicals combine to form a stable, non-radical product, reducing the number of radicals. | •CH3 + Cl• → CH3Cl |
Ring Transformations and Annulation Reactions
The quinazoline skeleton can undergo significant structural changes, including ring transformations where the core heterocyclic structure is converted into a different one. A notable example is the reaction of 4-chloroquinazolines with hydrazine hydrate (B1144303) at elevated temperatures (150 °C) in a sealed tube. rsc.org This reaction does not result in a simple substitution of the chloro group but instead leads to a complex ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org The mechanism involves initial substitution, followed by ring opening of the pyrimidine (B1678525) portion of the quinazoline and subsequent recyclization to form the triazole ring. rsc.org
These transformation products can serve as building blocks for further annulation reactions, where a new ring is fused onto the existing structure. The 4-amino-4H-1,2,4-triazole products can undergo ring closure with reagents like triethyl orthoesters to form 5H-1,2,4-triazolo[4,3-d] mdpi.comresearchgate.netrutgers.edubenzotriazepines, which are complex, multi-ring heterocyclic systems. rsc.org This demonstrates how the reactivity of the chloroquinazoline core can be leveraged to construct entirely new and elaborate molecular architectures.
In Vitro Biological Activity and Molecular Target Identification
Structure-Activity Relationship (SAR) Studies of Dihydroquinazolinone Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of the dihydroquinazolinone core. These investigations have systematically explored how different chemical modifications influence the therapeutic efficacy of these compounds.
The introduction of halogen atoms and other substituents onto the dihydroquinazolinone ring system has a pronounced effect on biological activity. Halogen-containing quinoid compounds, for instance, are known to be widely used as pesticides. biointerfaceresearch.com
In the context of anticancer activity, the presence and nature of substituents are critical. For one series of dihydroquinazolinone derivatives tested against MCF-7 and HCT-116 cancer cell lines, a compound bearing a 4-fluoro-benzyl group at the R¹ position and a 4-fluoro substituent at the R³ position was identified as the most active cytotoxic agent against both cell lines. nih.gov Interestingly, replacing a benzyl (B1604629) group with a 4-fluoro-benzyl moiety led to a notable increase in cytotoxicity. nih.gov In another study of quinazolinone-based benzenesulfonamide (B165840) derivatives, the introduction of an electron-withdrawing chloro group on the benzenesulfonamide moiety increased the inhibitory activity against the glioblastoma cell line SNB-75 compared to unsubstituted or methyl-substituted derivatives. nih.gov
For antimalarial dihydroquinazolinone derivatives, a 6-fluoro substituent was shown to improve antiparasitic activity fivefold. nih.gov The addition of a chloro, methoxy, or trifluoromethoxy group in the 8-position also resulted in potent parasite activity. nih.gov However, the addition of a lipophilic fluorine atom can sometimes marginally decrease aqueous solubility. nih.gov
The position of functional groups on the quinazolinone scaffold significantly dictates the molecule's biological activity. Studies on antimalarial derivatives have shown that substitutions at the 8-position are generally well-tolerated and can be used to introduce functionality to lower lipophilicity and improve solubility. nih.gov For example, an 8-methoxy substituent improved antiparasitic activity by 20-fold. nih.gov In contrast, the placement of a fluorine atom had varied effects depending on its location; a fluorine in the 7-position resulted in a 4-fold decrease in activity, while a fluorine in the 9-position decreased activity by 20-fold. nih.gov
In the development of PARP-1 inhibitors, substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one scaffold were found to be the most favorable for improving inhibition. researchgate.net An amino group at the 8-position, for example, resulted in a compound with an IC₅₀ value of 0.76 μM. researchgate.net The position of a nitro group was also found to have a significant influence on the outcome of synthetic reactions, highlighting the electronic influence of substituents on the core structure's reactivity. researchgate.net
Assessment of In Vitro Antimicrobial and Antifungal Activity
Derivatives of the broader quinazolinone family have demonstrated notable antimicrobial and antifungal properties. For instance, 5,8-quinazolinediones modified at positions 6 and 7 were tested for in vitro antifungal activities against Candida species and Aspergillus niger. researchgate.net The results indicated that 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent antifungal activity than derivatives with arylthio groups at position 7 or at both positions 6 and 7. researchgate.net
In another study, newly synthesized fluorine-containing quinazolinone derivatives were evaluated as potential antimicrobial agents. researchgate.net Similarly, other research has shown that certain quinazolinone derivatives exhibit moderate to potent activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and a fungal strain, Candida albicans. researchgate.net The synthetic amide 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.br Furthermore, halogen-substituted derivatives have demonstrated potential as anti-mycobacterial agents, which is attributed to the electron-withdrawing nature of the halogens that may enhance their interaction with key bacterial enzymes. nih.gov
Evaluation of In Vitro Anticancer and Cytotoxic Activity
The dihydroquinazolinone scaffold is a prominent feature in many compounds designed for anticancer applications. Numerous studies have documented the cytotoxic effects of these derivatives across a wide range of human cancer cell lines.
Dihydroquinazolinone derivatives have shown varied and often potent activity against different cancer cell lines. In one study, two series of quinazolinone and dihydroquinazolinone compounds were synthesized and evaluated for their cytotoxic effects against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov The synthesized compounds demonstrated IC₅₀ values in the range of 4.87–205.9 μM against the HCT-116 cell line and 14.70–98.45 μM against the MCF-7 cell line after 72 hours of treatment. nih.govresearchgate.net
Another study focusing on novel quinazoline (B50416) derivatives found that most of them demonstrated low micromolar cytotoxicity towards five tested cell lines: MGC-803 (gastric cancer), MCF-7, PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer). mdpi.com One particular compound with a bromine substitution exhibited nanomolar inhibitory activity against MGC-803 cells with an IC₅₀ value of 0.85 μM and showed approximately 32-fold selectivity against the normal human gastric epithelial cell line GES-1. mdpi.com
Furthermore, derivatives of 2-chloro-4-anilinoquinazoline have shown significant antiproliferative activity. One quinazoline-chalcone hybrid displayed high potency against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI₅₀ values between 0.622–1.81 μM. nih.govrsc.org
The table below summarizes the cytotoxic activity of various dihydroquinazolinone derivatives against different cancer cell lines.
| Compound Series | Cell Line | Cancer Type | Measured Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Dihydroquinazolinone 10f | HCT-116 | Colon Cancer | 10.08 µM | nih.gov |
| Dihydroquinazolinone 10f | MCF-7 | Breast Cancer | 14.70 µM | nih.gov |
| Quinazolinone 5a | HCT-116 | Colon Cancer | 4.87 µM | nih.gov |
| Quinazoline Derivative 18 | MGC-803 | Gastric Cancer | 0.85 µM | mdpi.com |
| Quinazoline Derivative 18 | MCF-7 | Breast Cancer | 1.12 µM | mdpi.com |
| Quinazoline-Chalcone 14g | K-562 | Leukemia | 0.622 µM | nih.govrsc.org |
| Quinazoline-Chalcone 14g | HCT-116 | Colon Cancer | 1.03 µM | nih.govrsc.org |
| Quinazoline-Chalcone 14g | MCF7 | Breast Cancer | 1.81 µM | nih.govrsc.org |
The anticancer effects of dihydroquinazolinone derivatives are often mediated through the disruption of essential cellular processes, such as cell cycle progression and the induction of programmed cell death (apoptosis).
Several studies have shown that these compounds can cause cell cycle arrest. One quinazolinone-based derivative was found to cause cell cycle cessation at the S and G2/M phases in the MDA-MB-435 melanoma cell line, suggesting that Cyclin-dependent kinase 2 (CDK2) could be a plausible biological target. nih.gov Another potent derivative induced cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com
Apoptosis induction is another key mechanism. A novel quinazolinone derivative, DQQ, was found to induce apoptosis in human leukemia MOLT-4 cells through both intrinsic and extrinsic pathways, involving the activation of caspases and the cleavage of Poly-ADP Ribose polymerase (PARP). nih.gov This compound also induced autophagy, a cellular self-degradation process, which was found to be interdependent with apoptosis. nih.gov Similarly, a potent quinazoline derivative was shown to induce apoptosis in MGC-803 cells by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating the expression of the pro-apoptotic protein Bax and cleaved PARP. mdpi.com In some cases, apoptosis is mediated by the intrinsic pathway, involving the release of cytochrome c from the mitochondria. mdpi.com
An extensive search of scientific literature and databases has been conducted to gather information on the in vitro biological activity and molecular targets of the chemical compound 2-chloro-6,7-dihydroquinazolin-8(5H)-one .
Despite a thorough investigation for data pertaining to its antimalarial and antitubercular activities, enzyme inhibition profiles, receptor binding interactions, and other specific protein interactions as outlined in the requested article structure, no specific research findings for "this compound" were found.
The search included broad queries for the biological activity of quinazolinone derivatives as well as highly specific queries for the exact compound. The existing literature details the biological activities of various other quinazoline and quinazolinone analogs, but does not provide data for this compound itself.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific molecular target identification for this particular compound, as such information does not appear to be available in the public domain.
Advanced Applications in Chemical Biology
Development of Chemical Probes based on the Quinazolinone Scaffold
The quinazolinone scaffold is a valuable framework for the design and synthesis of chemical probes, which are essential tools for studying biological processes. These probes can be tailored to interact with specific biomolecules, allowing for their visualization, quantification, and functional characterization. The development of such probes often involves the incorporation of reporter groups, such as fluorophores or radioactive isotopes, onto the core scaffold.
The versatility of the quinazolinone structure allows for systematic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, derivatives of the quinazolinone scaffold have been investigated for the development of Positron Emission Tomography (PET) probes for tumor imaging. These probes are designed to target specific enzymes or receptors that are overexpressed in cancer cells, providing a non-invasive method for diagnosis and monitoring treatment efficacy. The synthesis of these probes often starts from a functionalized quinazolinone intermediate, where the chloro group in a compound like 2-chloro-6,7-dihydroquinazolin-8(5H)-one can serve as a key attachment point for linkers and chelating agents required for radiolabeling.
Key Features of Quinazolinone-Based Chemical Probes:
| Feature | Description | Relevance of this compound |
| Tunable Selectivity | Modifications on the quinazolinone ring system allow for fine-tuning of binding to specific biological targets. | The chloro group at the 2-position can be readily substituted to introduce various functionalities that can modulate target selectivity. |
| Biocompatibility | The quinazolinone scaffold is often well-tolerated in biological systems. | Derivatives can be synthesized to enhance solubility and reduce off-target effects. |
| Versatile Labeling | The scaffold provides multiple sites for the attachment of imaging agents (fluorophores, radioisotopes). | The reactive chloro group is an ideal site for conjugation with reporter molecules. |
Use as Versatile Building Blocks and Intermediates for Complex Biologically Active Agents
The chemical reactivity of this compound makes it a highly valuable building block in synthetic organic and medicinal chemistry. The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the generation of large libraries of quinazolinone derivatives for drug discovery screening.
This intermediate can be utilized in the synthesis of compounds targeting a variety of diseases. For example, the quinazolinone core is present in molecules with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The ability to easily diversify the structure from a common intermediate like this compound is a significant advantage in the development of new therapeutic agents. Synthetic routes often involve the reaction of the chloro-intermediate with various amines, alcohols, or thiols to yield the corresponding substituted quinazolinones.
Strategies for Scaffold Hopping and Lead Optimization
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining its biological activity. niper.gov.in This approach can lead to the discovery of new intellectual property, improved pharmacokinetic properties, and novel modes of action. The quinazolinone scaffold is frequently employed in scaffold hopping strategies due to its proven biological relevance and synthetic accessibility.
Starting from a lead compound containing a different heterocyclic system, medicinal chemists can design and synthesize quinazolinone-based analogs to explore new chemical space. This compound can serve as a crucial starting material in this process. By systematically replacing the chloro group with various substituents, researchers can mimic the key pharmacophoric features of the original lead compound. This allows for the rapid generation of a focused library of new compounds for biological evaluation.
Furthermore, in lead optimization, where an initial hit compound is modified to improve its potency, selectivity, and drug-like properties, this chloro-substituted quinazolinone is an invaluable tool. It enables iterative chemical modifications to systematically probe the structure-activity relationships (SAR) of a series of compounds.
Insights from Naturally Occurring Quinazolinone Alkaloids
Nature provides a rich source of inspiration for the design of new drugs. Over 200 quinazolinone alkaloids have been isolated from various natural sources, including plants, fungi, and bacteria. mdpi.commdpi.com These natural products exhibit a wide range of biological activities and have served as the starting point for the development of several synthetic drugs. researchgate.net
The study of these naturally occurring quinazolinone alkaloids provides valuable insights into the types of structural motifs that are recognized by biological systems. researchgate.netbsb-muenchen.de This knowledge can guide the design of new synthetic quinazolinone derivatives with improved therapeutic potential. For instance, the substitution patterns found in potent natural alkaloids can be mimicked in synthetic scaffolds derived from intermediates like this compound. By combining the structural features of natural products with the synthetic versatility of this intermediate, researchers can create novel compounds that are inspired by nature but optimized for therapeutic use in the laboratory.
The structural diversity of natural quinazolinone alkaloids underscores the potential of this scaffold to interact with a multitude of biological targets, further motivating the exploration of synthetic derivatives.
Future Research Directions and Challenges
Exploration of Underexplored Reaction Pathways for Derivatization
The functionalization of the dihydroquinazolinone core, particularly at the 2-position occupied by a chlorine atom in the titular compound, offers a gateway to vast chemical diversity. While traditional nucleophilic substitution reactions are commonplace, a number of underexplored reaction pathways present exciting opportunities for creating novel derivatives with unique pharmacological profiles.
Late-Stage C-H Functionalization: A significant frontier in the derivatization of dihydroquinazolinones is the application of late-stage C-H functionalization. This strategy allows for the direct modification of C-H bonds on the quinazolinone core or on substituents, bypassing the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has shown promise in the C-H arylation, alkylation, and amination of related heterocyclic systems. nih.gov The exploration of these methods for 2-chloro-6,7-dihydroquinazolin-8(5H)-one could lead to the rapid synthesis of libraries of compounds with diverse substitution patterns, which would be invaluable for structure-activity relationship (SAR) studies.
Photoredox and Enzymatic Catalysis: The use of visible-light photoredox catalysis and enzymatic catalysis offers green and efficient alternatives to traditional synthetic methods. nih.gov Photoredox catalysis can facilitate novel bond formations under mild conditions, potentially enabling reactions that are not feasible with conventional thermal methods. Enzymatic catalysis, on the other hand, can provide exquisite chemo-, regio-, and stereoselectivity, which is particularly important for the synthesis of chiral dihydroquinazolinone derivatives. A combination of enzymatic and photocatalysis has been reported for the synthesis of quinazolinones, suggesting a promising avenue for the derivatization of the dihydroquinazolinone scaffold. nih.gov
Multi-component Reactions (MCRs): MCRs, such as the Ugi reaction, provide a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov The application of MCRs to the derivatization of this compound could enable the creation of highly functionalized and diverse compound libraries with high efficiency. nih.gov This approach is particularly well-suited for generating lead compounds in drug discovery programs.
Solid-Phase Synthesis: The development of robust solid-phase synthesis methodologies for dihydroquinazolinone derivatives would greatly facilitate the generation of large combinatorial libraries for high-throughput screening. nih.gov This technique allows for the easy purification of intermediates and final products, making it an attractive strategy for the parallel synthesis of a large number of compounds. nih.gov
Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of novel dihydroquinazolinone-based therapeutics. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a correlation between the structural features of dihydroquinazolinone derivatives and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates. For instance, QSAR studies have been successfully applied to quinazolinone derivatives to identify potent antitumor agents. researchgate.net
Virtual Screening and Molecular Docking: Virtual screening of large chemical databases, coupled with molecular docking simulations, can identify potential hits that bind to a specific biological target. nih.govnih.govbohrium.comnih.govresearchgate.net This approach has been used to identify quinazoline (B50416) derivatives as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR), Janus kinase 2 (JAK2), and cyclooxygenase-2 (COX-2). nih.govnih.govbohrium.com For this compound, these techniques can be employed to design derivatives with high affinity and selectivity for a desired target.
De Novo Design with Generative AI: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), are emerging as powerful tools for the de novo design of novel molecules with desired properties. nih.govgoogle.comacs.orgmdpi.commdpi.com These models can learn the underlying patterns in existing chemical data and generate new molecular structures that are predicted to be active against a specific target. This approach has the potential to explore a much larger chemical space than traditional virtual screening methods and to identify truly novel and innovative drug candidates based on the dihydroquinazolinone scaffold.
Predictive Models for ADMET Properties: A significant challenge in drug discovery is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties for virtual compounds, allowing for the early identification and elimination of candidates with unfavorable pharmacokinetic profiles. researchgate.net This "fail early, fail cheap" approach can significantly improve the efficiency of the drug development process.
Discovery and Validation of Novel Therapeutic Targets for Dihydroquinazolinone Scaffolds
The dihydroquinazolinone scaffold has demonstrated a broad range of biological activities, suggesting that its derivatives may interact with a multitude of biological targets. While established targets such as protein kinases and tubulin have been extensively explored, there is a significant opportunity to discover and validate novel therapeutic targets for this versatile scaffold.
Emerging Cancer Targets: Beyond well-established oncology targets like EGFR and PARP, bioinformatics predictions suggest that dihydroquinazolinone derivatives may also modulate the activity of other key proteins involved in cancer progression, such as ERBB2, SRC, and AKT1. nih.govresearchgate.net Further investigation and validation of these predicted targets could open up new avenues for the development of novel anticancer agents.
Targets in Neurodegenerative Diseases: There is growing interest in the therapeutic potential of quinazoline and dihydroquinazolinone derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. bohrium.comdrugbank.comnih.gov These compounds have been shown to inhibit cholinesterases and other targets implicated in the pathology of these diseases. bohrium.comdrugbank.comnih.gov The exploration of novel targets within the central nervous system for dihydroquinazolinone-based compounds represents a promising area of research.
Inhibitors of Protein-Protein Interactions (PPIs): The inhibition of protein-protein interactions is an emerging and challenging area in drug discovery. nih.govplos.orgscripps.edunih.gov The dihydroquinazolinone scaffold, with its conformational flexibility and diverse substitution possibilities, could serve as a valuable starting point for the design of small molecule inhibitors of PPIs that are implicated in various diseases.
Antiparasitic and Antiviral Targets: Dihydroquinazolinone derivatives have shown promise as inhibitors of enzymes from pathogenic organisms, such as Trypanosoma brucei Trypanothione Reductase. nih.govacs.org High-throughput screening has also identified benzoquinazolinones as inhibitors of influenza viruses. nih.gov The discovery and validation of novel targets in parasites, viruses, and bacteria for dihydroquinazolinone-based compounds could lead to the development of new anti-infective agents.
Development of High-Throughput Screening Methodologies for Biological Activity
The efficient discovery of novel bioactive dihydroquinazolinone derivatives is heavily reliant on the availability of robust and scalable high-throughput screening (HTS) methodologies. The development of innovative screening platforms is crucial for rapidly assessing the biological activity of large compound libraries and for identifying promising lead candidates.
Quantitative High-Throughput Screening (qHTS): Traditional HTS assays often provide a single data point for each compound, which can be prone to false positives and negatives. Quantitative HTS (qHTS) addresses this limitation by generating concentration-response curves for every compound in a library, providing a more comprehensive and reliable assessment of their potency and efficacy. nih.gov The application of qHTS to dihydroquinazolinone libraries would enable a more accurate and efficient identification of lead compounds.
Phenotypic Screening: Phenotypic screening involves testing compounds for their effects on whole cells or organisms, without a preconceived notion of the biological target. nih.govenamine.netlifechemicals.comnih.govotavachemicals.combiorxiv.org This approach is particularly useful for identifying compounds that act on novel or unknown targets and for discovering drugs with novel mechanisms of action. The use of phenotypic screening libraries containing diverse dihydroquinazolinone derivatives could lead to the discovery of first-in-class therapeutics. enamine.netlifechemicals.comnih.govotavachemicals.com
High-Content Imaging and Analysis: High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology provides a wealth of information about the effects of compounds on cellular morphology and function, enabling a more detailed and nuanced understanding of their biological activity. The application of HCS to dihydroquinazolinone libraries could facilitate the identification of compounds with specific cellular phenotypes and help to elucidate their mechanisms of action.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This approach enables the rapid and efficient identification of ligands that bind to a specific protein target. The development of DELs based on the dihydroquinazolinone scaffold would provide a powerful tool for discovering novel inhibitors for a wide range of biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
